(R)-Ethosuximide

Chiral Pharmacokinetics Drug Metabolism Absence Epilepsy

(R)-Ethosuximide (CAS 39122-20-8) is the (R)-enantiomer of the chiral succinimide anticonvulsant drug, ethosuximide. While clinically administered as a racemic mixture for absence epilepsy, the (R)-stereoisomer serves as a critical research tool for investigating stereoselective pharmacology and disposition.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 39122-20-8
Cat. No. B1234656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethosuximide
CAS39122-20-8
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)NC1=O)C
InChIInChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m1/s1
InChIKeyHAPOVYFOVVWLRS-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (R)-Ethosuximide (CAS 39122-20-8) for Stereospecific Anticonvulsant Research


(R)-Ethosuximide (CAS 39122-20-8) is the (R)-enantiomer of the chiral succinimide anticonvulsant drug, ethosuximide. While clinically administered as a racemic mixture for absence epilepsy, the (R)-stereoisomer serves as a critical research tool for investigating stereoselective pharmacology and disposition [1]. Its primary mechanism is attributed to blocking low-voltage-sensitive T-type calcium channels, which modulate neuronal excitability [2].

Why Racemic Ethosuximide Cannot Substitute for (R)-Ethosuximide in Preclinical Studies


Generic substitution of the clinically available racemic ethosuximide for the pure (R)-enantiomer is invalid for quantitative pharmacological studies due to well-documented stereoselective pharmacokinetics. Research demonstrates that the (R)- and (S)-enantiomers undergo distinct metabolic fates in vivo, with the (R)-isomer being preferentially metabolized and eliminated [1]. This results in different systemic exposure profiles that can confound pharmacological readouts. Critically, when administered as individual enantiomers, neither enantiomer affects the clearance of the other, confirming that the racemate's behavior is a composite of two pharmacokinetically independent entities [2].

Quantitative Differentiation of (R)-Ethosuximide from the (S)-Enantiomer and Racemate


Stereoselective Urinary Excretion: (R)-Ethosuximide is Preferentially Metabolized

Following intraperitoneal administration of racemic ethosuximide to rats, the urinary (R)- to (S)-ethosuximide ratio is consistently less than 1, demonstrating that the (R)-enantiomer is preferentially metabolized and eliminated from the body. This stereoselective clearance is quantified over multiple collection intervals [1]. The data indicate that simply using the racemate leads to a dynamic and variable enantiomeric ratio in vivo, unlike administering the single (R)-isomer.

Chiral Pharmacokinetics Drug Metabolism Absence Epilepsy

Stereoselective Pharmacokinetics: Faster Systemic Clearance of (R)-Ethosuximide

A direct pharmacokinetic comparison shows that total body clearance of (R)-ethosuximide is significantly larger, and its elimination half-life significantly shorter, than that of (S)-ethosuximide. This was observed following both intravenous (i.v.) and intraperitoneal (i.p.) administration of a 40 mg dose to rats [1]. The lack of significant difference in volumes of distribution confirms the difference is due to elimination processes.

Pharmacokinetics Stereoselectivity Drug Disposition

Stereoselective Metabolite Formation: (R)-Ethosuximide Produces a Unique Hydroxylated Metabolite

The metabolic fate of (R)-ethosuximide is qualitatively and quantitatively distinct. It produces a single stereoisomer of the metabolite 2-ethyl-3-hydroxy-2-methylsuccinimide, which is not formed from (S)-ethosuximide [1]. Furthermore, the formation ratio of its major diastereoisomeric metabolites is approximately equal (1.05:1 to 1.10:1), in stark contrast to the unequal ratio (1.65:1 to 1.74:1) produced from (S)-ethosuximide [1].

Chiral Metabolism Metabolite Identification GC-MS

Independent Enantiomer Elimination: No Pharmacokinetic Interaction Between Enantiomers

A key differentiator for (R)-ethosuximide as a pure research compound is that its clearance is not affected by the presence of the (S)-enantiomer, and vice versa. Studies comparing pharmacokinetic parameters when administered as a single enantiomer versus as a constituent of the racemic mixture found no significant differences for either enantiomer [1]. This proves the two enantiomers behave as distinct pharmacokinetic entities.

Drug-Drug Interaction Enantiomer Interaction Therapeutic Drug Monitoring

High-Value Research Applications for Pure (R)-Ethosuximide Based on Stereospecific Evidence


In Vivo Probe for Stereoselective Drug Metabolism Studies

Use pure (R)-Ethosuximide as an in vivo probe to investigate stereoselective metabolism by cytochrome P450 enzymes. Based on evidence of its unique metabolite formation and preferential clearance, researchers can track enantiomer-specific metabolic pathways in real-time, distinguishing (R)-specific oxidation products from those of the (S)-form or racemic background [1][2].

Chiral Analytical Standard for Bioanalytical Method Validation

Employ (R)-Ethosuximide as a high-purity reference standard to validate chiral separation methods (e.g., chiral GC or HPLC) for therapeutic drug monitoring of ethosuximide. The documented independence of enantiomer elimination ensures that spiked (R)-enantiomer behaves identically to the endogenous form, establishing accurate calibration curves without matrix interference [1].

Investigating Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships of T-Type Calcium Channel Blockade

Correlate the specific systemic exposure of (R)-Ethosuximide with its on-target effect on T-type calcium channels, such as reducing low-threshold calcium currents in thalamic neurons. Its significantly faster clearance compared to the (S)-enantiomer allows for precise, time-resolved PK-PD modeling, making it superior for defining the minimal effective concentration without the confounding persistence of the (S)-form [2].

Quote Request

Request a Quote for (R)-Ethosuximide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.